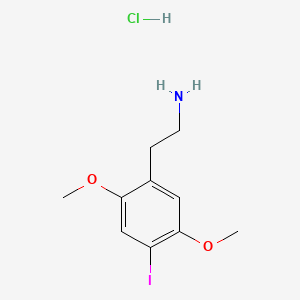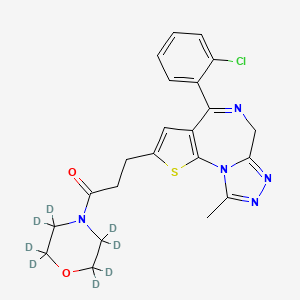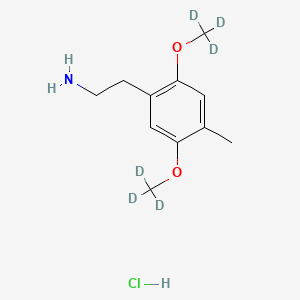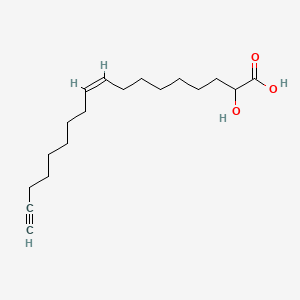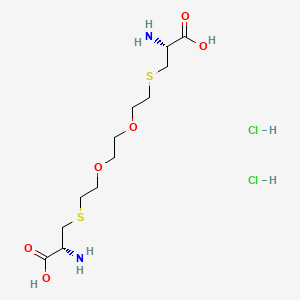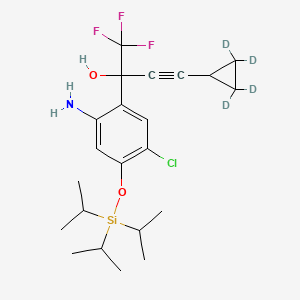
2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol, also known as 2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol, is a useful research compound. Its molecular formula is C22H31ClF3NO2Si and its molecular weight is 466.05. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, including substituted benzenemethanol derivatives and those with halogen, alkynyl, silyloxy, and trifluoromethyl groups, are of significant interest in organic synthesis. These molecules serve as building blocks in the synthesis of heterocyclic compounds, pharmaceuticals, and polymers due to their reactivity and the potential for introducing functional diversity (Gomaa & Ali, 2020). Research in this area focuses on developing novel synthetic routes and understanding the mechanistic aspects of reactions involving such complex molecules.
Biological Significance
Compounds bearing functional groups like amino, chloro, and trifluoromethyl are widely explored for their biological activities. Triazine scaffolds, for example, have been investigated for a variety of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral activities (Verma, Sinha, & Bansal, 2019). The presence of a cyclopropyl group might also add to the lipophilic character of the molecule, potentially affecting its biological activity and pharmacokinetic properties.
Material Science and Catalysis
Silicon-containing compounds, like those with isopropylsilyloxy groups, are of interest in material science and catalysis. Their applications range from the development of new materials with unique properties (e.g., thermal stability, hydrophobicity) to their use as ligands or catalysts in organic transformations (Che et al., 2011). Research in this field aims to exploit these properties for the synthesis of novel materials and efficient catalytic processes.
Environmental Impact and Degradation
The environmental fate and degradation pathways of complex organic molecules, particularly those containing halogens and other potentially persistent groups, are critical areas of study. Investigations into how these compounds break down in environmental contexts, their potential bioaccumulation, and their effects on ecosystems are essential for assessing their safety and ecological impact (Haman et al., 2015).
properties
IUPAC Name |
2-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-1,1,1-trifluoro-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClF3NO2Si/c1-13(2)30(14(3)4,15(5)6)29-20-12-19(27)17(11-18(20)23)21(28,22(24,25)26)10-9-16-7-8-16/h11-16,28H,7-8,27H2,1-6H3/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQURARMFOGDLJ-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC(C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)Cl)(C(F)(F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675568 |
Source


|
| Record name | 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol | |
CAS RN |
1216572-03-0 |
Source


|
| Record name | 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

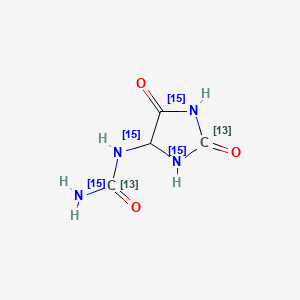
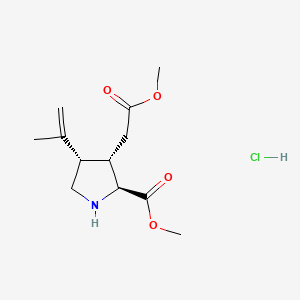
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
